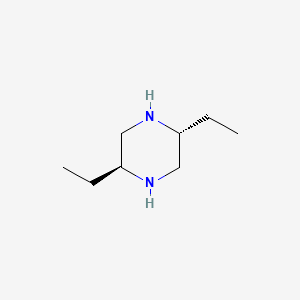

trans-2,5-Diethylpiperazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R,5S)-2,5-diethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOVIBEPXQRNK-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN[C@@H](CN1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of trans-2,5-Diethylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2,5-diethylpiperazine, a valuable heterocyclic compound employed as an intermediate in the development of various active pharmaceutical ingredients. This document details potential synthetic methodologies, experimental protocols, and relevant characterization data, compiled to assist researchers in the efficient and stereoselective preparation of this target molecule.

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their ability to confer desirable physicochemical properties such as improved solubility and bioavailability. The 2,5-disubstituted piperazine scaffold, particularly the trans isomer, offers a rigid and defined three-dimensional structure that is crucial for specific molecular interactions with biological targets. This compound, with its ethyl substituents, provides a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores established and theoretical synthetic routes to afford this compound with a focus on stereocontrol and practical experimental considerations.

Synthetic Approaches

Several synthetic strategies can be envisioned for the preparation of this compound. The primary approaches involve the cyclization of acyclic precursors, often leveraging reductive amination or catalytic cyclization of amino alcohols. Stereoselectivity is a key challenge, and methods that favor the formation of the desired trans isomer are of particular interest.

Reductive Dimerization of α-Amino Aldehydes

One biomimetic approach involves the dimerization of α-amino aldehydes derived from corresponding amino acids. This method has been successfully applied to the synthesis of various 2,5-disubstituted pyrazines, which can be subsequently reduced to piperazines. The key intermediate, an α-amino aldehyde, can be generated in situ from a protected amino acid derivative.

Logical Workflow for Reductive Dimerization:

Caption: Reductive dimerization of an amino acid derivative.

Catalytic Cyclization of Amino Alcohols

A more direct and atom-economical approach is the catalytic cyclization of an appropriate amino alcohol. For the synthesis of this compound, the required precursor would be 1-aminobutan-2-ol. This method often employs a heterogeneous catalyst under high temperature and pressure. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

Reaction Pathway for Catalytic Cyclization:

Caption: Catalytic cyclization of 1-aminobutan-2-ol.

Stereoselective Synthesis via Asymmetric Lithiation

For achieving high stereoselectivity, methods involving asymmetric synthesis are paramount. One such advanced approach is the asymmetric lithiation of an N-Boc protected piperazine followed by trapping with an electrophile. While this method is powerful, it requires a more complex multi-step synthesis. A potential adaptation for this compound would involve a sequential alkylation.

Experimental Protocols

The following are proposed experimental protocols based on established methodologies for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific target molecule.

Protocol 1: Synthesis via Reductive Dimerization of N-Cbz-α-aminobutyraldehyde

Step 1: Synthesis of N-Cbz-α-aminobutyraldehyde This intermediate can be prepared by the reduction of the corresponding N-protected amino acid ester.

Step 2: Dimerization, Oxidation, and Reduction

-

N-Cbz-α-aminobutyraldehyde is subjected to hydrogenolysis to remove the protecting group and generate the free amino aldehyde in situ.

-

The amino aldehyde undergoes spontaneous dimerization to form 2,5-diethyl-3,6-dihydropyrazine.

-

The dihydropyrazine is oxidized to 2,5-diethylpyrazine.

-

The resulting pyrazine is then reduced to a mixture of cis- and this compound, from which the trans isomer can be isolated by chromatography or crystallization.

| Reagent/Parameter | Condition |

| Starting Material | N-Cbz-α-aminobutyric acid methyl ester |

| Reduction to Aldehyde | DIBAL-H, -78 °C |

| Dimerization/Oxidation | Air or mild oxidizing agent |

| Final Reduction | H₂, PtO₂ or NaBH₄/CoCl₂ |

| Solvent | Toluene, Methanol |

| Purification | Column chromatography, Crystallization |

Protocol 2: Catalytic Cyclization of 1-Aminobutan-2-ol

-

A high-pressure autoclave is charged with 1-aminobutan-2-ol and a suitable catalyst (e.g., Raney Nickel, Copper chromite).

-

The reactor is pressurized with hydrogen and heated to the desired temperature.

-

After the reaction is complete, the catalyst is filtered off, and the product is isolated by distillation. The trans isomer may be separated from the cis isomer by fractional crystallization of a suitable salt.

| Reagent/Parameter | Condition |

| Starting Material | 1-Aminobutan-2-ol |

| Catalyst | Raney Nickel or Copper Chromite |

| Temperature | 150-250 °C |

| Pressure | 50-150 atm H₂ |

| Solvent | Dioxane or neat |

| Purification | Distillation, Fractional Crystallization |

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, the following table presents expected or typical data based on the synthesis of similar 2,5-dialkylpiperazines.

| Synthesis Method | Typical Yield (%) | Purity (%) | Diastereomeric Ratio (trans:cis) |

| Reductive Dimerization | 40-60 | >95 | Variable, requires separation |

| Catalytic Cyclization | 50-70 | >98 | Typically favors trans |

| Asymmetric Lithiation | 60-80 | >99 | >95:5 |

Characterization Data for this compound

The following table summarizes the expected spectroscopic data for the target compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 4H, piperazine CH₂), ~2.5-2.7 (m, 2H, piperazine CH), ~1.4-1.6 (m, 4H, CH₂CH₃), ~0.9 (t, 6H, CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~55-60 (piperazine CH), ~45-50 (piperazine CH₂), ~25-30 (CH₂CH₃), ~10-15 (CH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch) |

| Mass Spec. (EI) | m/z 142 (M⁺), characteristic fragmentation pattern |

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method depending on the desired scale, stereopurity, and available resources. The catalytic cyclization of 1-aminobutan-2-ol represents a direct and efficient approach, while methods involving the dimerization of amino aldehyde precursors offer a biomimetic alternative. For applications requiring high enantiopurity, stereoselective methods such as asymmetric lithiation should be considered. This guide provides a foundational framework for researchers to develop and optimize the synthesis of this important pharmaceutical intermediate. Further investigation and experimental validation are encouraged to refine the presented protocols and expand the understanding of the reaction mechanisms involved.

An In-depth Technical Guide to the Chemical Properties of trans-2,5-Disubstituted Piperazines

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, experimental protocols, and structural characteristics of trans-2,5-dimethylpiperazine (B131708).

Core Chemical Properties of trans-2,5-Dimethylpiperazine

trans-2,5-Dimethylpiperazine is a C-alkyl substituted piperazine (B1678402) that serves as a valuable building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1] Its chemical and physical properties are summarized below.

The physical and chemical properties of trans-2,5-dimethylpiperazine are presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H14N2 | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 2815-34-1 | [2] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 115-118 °C | [1] |

| Boiling Point | 162-165 °C | [1] |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Form | Crystals |

Spectroscopic data is crucial for the identification and structural elucidation of trans-2,5-dimethylpiperazine. Key spectroscopic identifiers are listed in Table 2.

| Spectroscopic Identifier | Value |

| SMILES | C[C@H]1CN--INVALID-LINK--CN1 |

| InChI | 1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ |

| InChIKey | NSMWYRLQHIXVAP-OLQVQODUSA-N |

An Infrared (IR) spectrum of a salt of trans-2,5-dimethylpiperazine shows broad bands between 2376 and 3027 cm⁻¹, which are attributed to the stretching modes of the –CH3, –CH2–, –CH–, and (–NH2)+ groups of the organic cation.[4] The broadening of these bands suggests the presence of a hydrogen-bonding network.[4] Bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region.[4] 1H NMR and 13C NMR data are also available for this compound.

trans-2,5-Dimethylpiperazine is a flammable solid and is toxic in contact with skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical. Table 3 summarizes the key safety information.

| Hazard Statement | Precautionary Statement |

| H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| H311: Toxic in contact with skin | P280: Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of trans-2,5-disubstituted piperazines and their derivatives.

This protocol describes the synthesis of a salt of trans-2,5-dimethylpiperazine, which is a common procedure for the purification and characterization of piperazine derivatives.

Materials:

-

Na4P2O7

-

Deionized water

-

Ion-exchange resin (Amberlite IR 120)

-

trans-2,5-Dimethylpiperazine base

Procedure:

-

Diphosphoric acid (H4P2O7) is prepared by passing a solution of Na4P2O7 (26 mg in 50 ml H2O) through an ion-exchange resin (Amberlite IR 120).[4]

-

The freshly prepared diphosphoric acid solution is then neutralized with trans-2,5-dimethylpiperazine base in a 1:1 molar ratio at a low temperature.[4]

-

The resulting solution is slowly evaporated at room temperature over several days.[4]

-

Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) are formed and can be collected.[4]

Materials:

-

trans-2,5-Dimethylpiperazine (0.1 g, 1 mmol, 99% purity)

-

Ethanol (20 ml)

-

Perchloric acid (HClO4, 0.2 g, 2 mmol, 96% purity)

-

Distilled water

Procedure:

-

trans-2,5-Dimethylpiperazine is dissolved in ethanol.[5]

-

Perchloric acid is added to the solution with a molar ratio of 1:2 (trans-2,5-dimethylpiperazine to perchloric acid).[5]

-

The mixture is stirred for 1 hour.[5]

-

The solution is allowed to evaporate at room temperature for one week.[5]

-

Colorless single crystals are formed, isolated by filtration, and washed with a small amount of distilled water.[5]

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Synthesis workflow for trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

Structural Information

In the salt form, the piperazine ring of trans-2,5-dimethylpiperazine adopts a chair conformation with the methyl groups in equatorial positions.[4] The bond lengths and angles within the cation are generally not significantly different from those reported in other trans-2,5-dimethylpiperazine based salts.[4] In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the organic cations are linked to inorganic layers through N—H⋯O and C—H⋯O hydrogen bonds.[4]

References

- 1. trans-2,5-Dimethylpiperazine CAS#: 2815-34-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. trans-2,5-Dimethylpiperazine 2815-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of trans-2,5-Diethylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of molecules is a cornerstone of modern drug discovery and development, dictating both pharmacokinetic and pharmacodynamic properties. Substituted piperazines are prevalent scaffolds in medicinal chemistry, and understanding their stereoisomerism is critical for the rational design of novel therapeutics. This technical guide delves into the core principles of stereoisomerism as applied to trans-2,5-diethylpiperazine, a chiral diamine with significant potential in chemical synthesis and pharmaceutical research.

Due to a notable lack of specific experimental data for this compound in the current body of scientific literature, this guide leverages the extensive research conducted on its close structural analog, trans-2,5-dimethylpiperazine (B131708). The principles of stereochemistry and conformational analysis derived from the dimethyl derivative provide a robust framework for understanding the diethyl compound.

The Stereoisomers of 2,5-Diethylpiperazine

The substitution at the C2 and C5 positions of the piperazine (B1678402) ring gives rise to geometric (cis/trans) and optical isomerism. The trans configuration, where the two ethyl groups are on opposite sides of the ring's plane, can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (2R,5R)-2,5-diethylpiperazine and (2S,5S)-2,5-diethylpiperazine. In contrast, the cis isomer, with both ethyl groups on the same side of the ring, possesses a plane of symmetry and is therefore an achiral meso compound.

Figure 1: Enantiomers of this compound

Conformational Analysis

Based on extensive crystallographic and spectroscopic studies of trans-2,5-dimethylpiperazine, it is well-established that the piperazine ring adopts a stable chair conformation. In this conformation, the bulky alkyl substituents preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement is energetically more favorable than the axial orientation. It is therefore highly probable that this compound also adopts a chair conformation with both ethyl groups in equatorial positions.

Quantitative Data

| Property | trans-2,5-Dimethylpiperazine | This compound |

| Molecular Formula | C6H14N2 | C8H18N2 |

| Molecular Weight | 114.19 g/mol | 142.24 g/mol |

| Melting Point | 115-118 °C (racemate)[1] | Data not available |

| Boiling Point | 162-165 °C (racemate)[1] | Data not available |

| Crystal System (dihydrochloride) | Monoclinic[2] | Data not available |

| Space Group (dihydrochloride) | P21/n[2] | Data not available |

| Conformation | Chair (equatorial methyl groups)[2][3][4][5] | Predicted: Chair (equatorial ethyl groups) |

Experimental Protocols

The synthesis and separation of chiral piperazine derivatives often present significant challenges. The following outlines a generalized approach that could be adapted for the resolution of this compound enantiomers.

General Synthetic Approach

A common route to 2,5-disubstituted piperazines involves the cyclization of appropriate amino acid precursors. For instance, the self-condensation of an ethyl-substituted amino acid ester could yield a 2,5-diketopiperazine, which can then be reduced to the corresponding piperazine. The stereochemistry of the final product is dependent on the stereochemistry of the starting amino acid.

Chiral Resolution

The separation of the racemic mixture of this compound into its constituent enantiomers would likely require chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol), is necessary to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) is often required to improve peak shape and resolution for basic compounds like piperazines.

-

Detection: UV detection is commonly used, provided the molecule has a suitable chromophore. If not, a universal detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) can be employed.

-

Scale-up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of the individual enantiomers.

Figure 2: Generalized Workflow for Chiral Separation

Conclusion

The stereoisomerism of this compound is a critical aspect for its application in drug development and chiral synthesis. While direct experimental data for this specific compound is sparse, a comprehensive understanding can be extrapolated from its well-studied methyl analog. The trans isomer exists as a pair of enantiomers, (2R,5R) and (2S,5S), which are expected to adopt a stable chair conformation with equatorial ethyl groups. The separation of these enantiomers is achievable through techniques such as chiral HPLC. Further research to elucidate the specific properties and biological activities of the individual enantiomers of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of trans-2,5-Dimethylpiperazine

Disclaimer: Initial literature searches for the physical properties of trans-2,5-Diethylpiperazine did not yield sufficient data for a comprehensive technical guide. Due to the structural similarity and the availability of extensive data, this guide will focus on the well-characterized analog, trans-2,5-Dimethylpiperazine (B131708) . The methodologies and principles described herein are broadly applicable to the characterization of similar piperazine (B1678402) derivatives.

This technical whitepaper provides an in-depth overview of the core physical properties of trans-2,5-dimethylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, details the experimental protocols for their determination, and includes visualizations of experimental workflows.

Physicochemical Properties of trans-2,5-Dimethylpiperazine

The physical properties of trans-2,5-dimethylpiperazine are crucial for its handling, formulation, and application in synthetic and pharmaceutical chemistry. A summary of these properties is presented below.

| Physical Property | Value |

| Melting Point | 115-118 °C[1][2][3][4] |

| Boiling Point | 162-165 °C[2][3][4] |

| Density | 0.824 g/cm³[1] |

| Water Solubility | 50 g/100 mL (at 20 °C)[1][2][3] |

| pKa | 9.66 (at 25 °C)[1][2][3] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of trans-2,5-dimethylpiperazine.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline trans-2,5-dimethylpiperazine is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.[1][3][4]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is measured. The Thiele tube method is a common and efficient technique for this determination.[5]

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure:

-

A small volume (a few milliliters) of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently, causing the temperature of the sample to rise.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Principle: The mass of a known volume of the substance is determined. For an irregularly shaped solid, the volume can be found by fluid displacement.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent for a polar solid)

Procedure:

-

The mass of a sample of trans-2,5-dimethylpiperazine is accurately measured using an analytical balance.

-

A known volume of an inert liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its determined volume.[6][7]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Volumetric flasks

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

An excess amount of trans-2,5-dimethylpiperazine is added to a known volume of the solvent (e.g., water) in a vial.

-

The vial is sealed and placed in a temperature-controlled shaker bath (e.g., at 20 °C) and agitated for a sufficient time to reach equilibrium (typically 24 hours).

-

After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is then determined by a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a spectroscopic technique.[2][8][9]

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Principle: Potentiometric titration is a common method for determining the pKa of a substance. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

-

A known concentration of trans-2,5-dimethylpiperazine is dissolved in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments from a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values can be determined from the two half-equivalence points.[10][11][12]

Synthesis of trans-2,5-Dimethylpiperazine

A reported synthesis of a salt of trans-2,5-dimethylpiperazine involves the neutralization of the free base with an acid. The free base can be obtained commercially or synthesized. A general neutralization reaction to form a salt is described below.

Reaction: trans-2,5-dimethylpiperazine (base) + H₂A (acid) → (trans-2,5-dimethylpiperazinium)H₂A (salt)

Procedure for Salt Formation:

-

Diphosphoric acid (H₄P₂O₇) is prepared by passing a solution of sodium diphosphate (B83284) (Na₄P₂O₇) through an ion-exchange resin.

-

The resulting fresh diphosphoric acid solution is then neutralized with trans-2,5-dimethylpiperazine in a 1:1 molar ratio at a low temperature.

-

The solution is allowed to slowly evaporate at room temperature over several days.

-

Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate are formed.[13][14]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the characterization and application of trans-2,5-dimethylpiperazine.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of trans-2,5-dimethylpiperazine.

Caption: Hypothetical signaling pathway for a bioactive derivative of trans-2,5-dimethylpiperazine.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. enamine.net [enamine.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to trans-2,5-Disubstituted Piperazines: Focus on trans-2,5-Dimethylpiperazine

Disclaimer: This technical guide addresses the core requirements for an in-depth analysis of trans-2,5-disubstituted piperazines. However, extensive literature and database searches have revealed a significant lack of specific technical data, including a dedicated CAS number, for trans-2,5-diethylpiperazine . Consequently, this document will focus on the closely related and well-documented analogue, trans-2,5-dimethylpiperazine (B131708) (CAS No. 2815-34-1) , to provide a comprehensive overview of the synthesis, properties, and applications representative of this class of compounds.

Introduction

Piperazine (B1678402) and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry and materials science.[1] The rigid, chair-like conformation of the piperazine ring provides a valuable scaffold for the spatial arrangement of functional groups, influencing receptor binding and pharmacokinetic properties. Among these, 2,5-disubstituted piperazines, particularly the trans isomers, offer a stereochemically defined and conformationally constrained building block. trans-2,5-Dimethylpiperazine serves as a key intermediate in the synthesis of a variety of biologically active molecules and specialized polymers.[2] Its utility in drug discovery is notable, particularly in the development of opioid receptor ligands and compounds targeting the central nervous system.[2][3]

Physicochemical and Structural Data

The properties of trans-2,5-dimethylpiperazine are well-characterized, providing a baseline for understanding its chemical behavior and applications.

Table 1: Physicochemical Properties of trans-2,5-Dimethylpiperazine

| Property | Value | Source(s) |

| CAS Number | 2815-34-1 | [4][5] |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 115-120 °C | [2][5] |

| Boiling Point | 162-165 °C | [5] |

| Solubility | Soluble in water and organic solvents | [8] |

| pKa | 9.66 (at 25°C) | [3] |

| InChI Key | NSMWYRLQHIXVAP-OLQVQODUSA-N | [5] |

The crystal structure of trans-2,5-dimethylpiperazine and its salts has been extensively studied. In its dicationic form, the piperazine ring consistently adopts a chair conformation with the two methyl groups situated in equatorial positions.[1][9] This arrangement minimizes steric hindrance and is a key feature in its application as a structural scaffold. The crystal packing is often stabilized by a network of hydrogen bonds, for instance, N—H⋯Cl and C—H⋯Cl interactions in the tetrachloridocobaltate(II) salt.[10]

Experimental Protocols

The synthesis of substituted piperazines and their derivatives is a cornerstone of many research and development efforts. Below is a representative experimental protocol for the synthesis of a salt of trans-2,5-dimethylpiperazine, which is illustrative of the methods used to handle and purify this class of compounds.

Synthesis of trans-2,5-Dimethylpiperazine-1,4-diium Dihydrogen Diphosphate (B83284)

This protocol describes the synthesis of a crystalline salt of trans-2,5-dimethylpiperazine, a common method for structural analysis and purification.[9]

Materials:

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Ion-exchange resin (e.g., Amberlite IR 120)

-

trans-2,5-Dimethylpiperazine

-

Deionized water

Procedure:

-

Preparation of Diphosphoric Acid: An aqueous solution of sodium pyrophosphate (e.g., 26 mg in 50 mL of water) is passed through a column containing a protonated ion-exchange resin (Amberlite IR 120) to generate a fresh solution of diphosphoric acid (H₄P₂O₇).[9]

-

Neutralization: The freshly prepared diphosphoric acid solution is cooled and neutralized by the dropwise addition of a stoichiometric amount (1:1 molar ratio) of trans-2,5-dimethylpiperazine base at a low temperature.[9]

-

Crystallization: The resulting solution is left for slow evaporation at room temperature over several days.[9]

-

Isolation: Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate are formed, which can then be isolated by filtration.[9]

Characterization:

The resulting crystals can be analyzed using single-crystal X-ray diffraction to confirm the structure and stereochemistry.[9] Further characterization can be performed using infrared (IR) spectroscopy. The IR spectrum typically shows broad bands between 2376 and 3027 cm⁻¹, which are characteristic of the stretching modes of the –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups of the organic cation.[9][11]

Applications in Research and Drug Development

trans-2,5-Dimethylpiperazine is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceuticals. Its rigid structure is particularly useful in designing ligands for specific biological targets, including the central nervous system.[2]

-

Polymer Chemistry: This compound is utilized in the synthesis of specialty polymers, where its incorporation can enhance properties such as thermal stability and mechanical strength.[2]

-

Medicinal Chemistry Scaffold: The trans-2,5-disubstituted piperazine motif is a privileged scaffold in drug design. It provides a well-defined three-dimensional structure that can be functionalized at the nitrogen atoms to explore structure-activity relationships (SAR).

Visualized Workflows and Relationships

Diagrams are essential for visualizing complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate key concepts related to trans-2,5-dimethylpiperazine.

References

- 1. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 6. trans-2,5-Dimethylpiperazine | CymitQuimica [cymitquimica.com]

- 7. trans-2,5-Dimethylpiperazine 2815-34-1 | TCI AMERICA [tcichemicals.com]

- 8. CAS 2815-34-1: trans-2,5-Dimethylpiperazine | CymitQuimica [cymitquimica.com]

- 9. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Molecular Structure of trans-2,5-Diethylpiperazine

Introduction

Trans-2,5-Diethylpiperazine is a heterocyclic organic compound belonging to the piperazine (B1678402) family. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with two ethyl groups substituted at the 2 and 5 positions. The "trans" designation indicates that the ethyl groups are on opposite sides of the piperazine ring. This arrangement has significant implications for the molecule's stereochemistry and overall three-dimensional shape. Understanding the molecular structure of this compound and its derivatives is crucial for applications in medicinal chemistry and materials science, where the specific conformation can influence biological activity and material properties.

Molecular Conformation

The piperazine ring in trans-2,5-disubstituted derivatives, such as the dimethyl analogue, adopts a stable chair conformation.[1][2][3][4][5] In this conformation, the substituents at the 2 and 5 positions preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement results in a more stable, lower-energy conformation. It is therefore highly probable that this compound also adopts a chair conformation with both ethyl groups in the equatorial orientation.

Caption: A 2D representation of the chair conformation of this compound.

Quantitative Structural Data (from trans-2,5-Dimethylpiperazine)

The following tables summarize the crystallographically determined bond lengths and angles for the dication of trans-2,5-dimethylpiperazine (B131708). These values provide a close approximation of the expected geometry for the this compound ring.

Table 1: Bond Lengths in the trans-2,5-Dimethylpiperazine Dication [1][3]

| Bond | Length (Å) |

| N-C | 1.490(2) - 1.503(9) |

| C-C | 1.513(2) - 1.534(12) |

Table 2: Bond Angles in the trans-2,5-Dimethylpiperazine Dication [1][2][3]

| Angle | Angle (°) |

| C-N-C | 112.4(3) - 113.54(15) |

| N-C-C | 108.68(11) - 109.15(14) |

| C-C-C | 109.15(14) |

Experimental Protocols

General Synthesis of 2,5-Dialkylpiperazines

The synthesis of 2,5-dialkylpiperazines can be achieved through various methods, often involving the cyclization of appropriate precursors. One common approach is the reduction of 2,5-diketopiperazines, which can be synthesized from the corresponding amino acids.

Caption: A generalized workflow for the synthesis of trans-2,5-dialkylpiperazines.

Example Protocol: Synthesis and Crystallization of trans-2,5-Dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)[1]

This protocol describes the synthesis of a salt of the dimethyl analogue, which is a common method for obtaining high-quality crystals for X-ray diffraction studies.

-

A 1:1 molar mixture of trans-2,5-dimethylpiperazine and cobalt(II) chloride hexahydrate is dissolved in a solution of concentrated hydrochloric acid.

-

The resulting solution is magnetically stirred for 1 hour.

-

The solution is left for slow evaporation at room temperature for two weeks.

-

The formed dark-blue prismatic crystals are recovered by filtration and dried in the air.

Spectroscopic Characterization

While specific NMR data for this compound is not available, the 1H NMR spectrum of trans-2,5-dimethylpiperazine in CDCl3 shows characteristic signals that can be used for analogy.[6] The symmetry of the trans isomer simplifies the spectrum. For this compound, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons of the ethyl groups, as well as signals for the protons on the piperazine ring. The chemical shifts and coupling patterns would be indicative of the chair conformation and the relative stereochemistry of the substituents.

Conclusion

The molecular structure of this compound is predicted to be a chair conformation with the two ethyl groups in equatorial positions. This prediction is strongly supported by extensive crystallographic and spectroscopic data available for its close analogue, trans-2,5-dimethylpiperazine. The provided quantitative data on bond lengths and angles from the dimethyl derivative offers a reliable model for the geometry of the piperazine ring in the diethyl compound. Further experimental studies, specifically X-ray crystallography and NMR spectroscopy on this compound, are necessary to confirm these structural details and provide precise data for this specific molecule.

References

- 1. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]

Conformational Landscape of trans-2,5-Diethylpiperazine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the conformational preferences of trans-2,5-diethylpiperazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structural dynamics that govern the bioactivity and physical properties of this molecule.

Introduction to Piperazine (B1678402) Conformation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For trans-2,5-disubstituted piperazines, the thermodynamically most stable conformation is the di-equatorial chair form, which avoids unfavorable 1,3-diaxial interactions.

Conformational Analysis of this compound

Direct experimental data on the conformational analysis of this compound is not extensively available in the current body of scientific literature. However, its conformational behavior can be reliably predicted based on extensive studies of analogous compounds, such as trans-2,5-dimethylpiperazine (B131708) and substituted cyclohexanes.

The primary equilibrium for this compound is between two chair conformations, as depicted below. The dominant conformation is the one where both ethyl groups occupy equatorial positions, minimizing steric hindrance.

Energetic Considerations

The preference for the equatorial position of a substituent on a cyclohexane (B81311) ring is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. For an ethyl group, the A-value is approximately 1.75 kcal/mol. In this compound, the diaxial conformation would introduce two such steric interactions, in addition to other potential gauche interactions. Therefore, the di-equatorial conformer is expected to be significantly more stable.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) (Estimated) | Population at 298 K (Estimated) |

| Chair (most stable) | 2-eq, 5-eq | 0 | >99% |

| Chair (less stable) | 2-ax, 5-ax | > 3.5 | <1% |

| Twist-Boat | - | > 5 | <<1% |

Table 1: Estimated Relative Energies and Populations of this compound Conformers.

Experimental Protocols for Conformational Analysis

The conformational analysis of cyclic molecules like this compound relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Key parameters for conformational analysis include chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs).

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis of Coupling Constants:

-

Measure the vicinal coupling constants (³J) between the protons on C2/C5 and the adjacent ring protons.

-

Apply the Karplus equation, ³J = Acos²(θ) + Bcos(θ) + C, to estimate the dihedral angles (θ). Large coupling constants (8-13 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (1-5 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.

-

-

NOE Experiments (NOESY/ROESY):

-

Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons.

-

Strong NOEs between a substituent proton and axial ring protons would indicate an axial orientation of the substituent. For the di-equatorial conformer, NOEs are expected between the ethyl group protons and both axial and equatorial protons of the piperazine ring.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which will define the conformation of the piperazine ring and the orientation of the ethyl substituents.

Computational Modeling

Molecular mechanics and quantum chemical calculations are used to predict the relative stabilities of different conformers and to complement experimental data.

Workflow for Computational Conformational Analysis:

-

Structure Building: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, boat, twist-boat).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain accurate relative energies.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

Conclusion

The conformational analysis of this compound is crucial for understanding its interactions in biological systems and for designing novel molecules with desired properties. Based on established principles of stereochemistry and data from analogous systems, the di-equatorial chair conformation is predicted to be the overwhelmingly predominant species. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of the conformational landscape of this and other substituted piperazines. Further experimental studies are encouraged to provide precise quantitative data for this specific molecule.

A Technical Guide to the Solubility of Piperazine Derivatives: Focus on trans-2,5-Diethylpiperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both in vitro and in vivo systems. For drug development professionals, poor aqueous solubility can impede absorption, limit oral bioavailability, and complicate formulation development, ultimately leading to higher risks of failure during discovery and development.[1][2] Piperazine and its derivatives are common scaffolds in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds.[3] Understanding the solubility of a specific derivative, such as trans-2,5-Diethylpiperazine, is a fundamental step in its evaluation as a potential drug candidate.

This guide outlines the available data for a related compound and provides a detailed, generalized protocol for determining thermodynamic solubility, a crucial parameter for any new chemical entity.

Solubility Data: trans-2,5-Dimethylpiperazine as a Surrogate

While specific solubility values for this compound are not documented in the searched scientific literature, data for the closely related analog, trans-2,5-Dimethylpiperazine (CAS: 2815-34-1), is available. This data can serve as a useful reference point for estimating the potential solubility characteristics of the diethyl-substituted counterpart.

Table 1: Quantitative Solubility and Physicochemical Properties of trans-2,5-Dimethylpiperazine

| Property | Value | Conditions | Source(s) |

| Water Solubility | 50 g / 100 mL | 20 °C | [3][4][5] |

| Methanol Solubility | Soluble | Not specified | |

| Melting Point | 115 - 118 °C | N/A | [3][4][6] |

| Boiling Point | 162 - 165 °C | Atmospheric Pressure | [3][4][6] |

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is defined as the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[2] It is considered the "gold standard" for solubility measurement and is vital for lead optimization and formulation studies.[7] The following is a generalized protocol for the Shake-Flask method, a common and reliable technique for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of a test compound in a specified buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Test compound (solid form, crystalline if possible)

-

Solvent/Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

-

Glass vials with screw caps (B75204) (e.g., 1.5 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., solubility filter plates)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Methodology:

-

Compound Dispensing: Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial.[8]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired buffer to the vial.[8] This should be sufficient to create a slurry, ensuring an excess of solid material.

-

Equilibration: Securely cap the vials and place them in a shaker or thermomixer. Incubate for an extended period, typically 24 hours, at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation (e.g., 700 rpm).[7][8] This long incubation is necessary to ensure the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Filter the suspension using a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF).

-

-

Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the dissolved compound by comparing the analytical response against a standard curve prepared from a stock solution of the compound (typically dissolved in an organic solvent like DMSO or Methanol).[9]

-

Data Reporting: The final solubility is reported in units such as µg/mL or µM, after accounting for the dilution factor.

Visualization of Experimental Workflow

The process for determining thermodynamic solubility can be visualized as a clear, sequential workflow. The following diagram, generated using Graphviz, outlines the key steps from compound preparation to final data analysis.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

References

- 1. evotec.com [evotec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. lookchem.com [lookchem.com]

- 4. trans-2,5-Dimethylpiperazine CAS#: 2815-34-1 [m.chemicalbook.com]

- 5. 2,5-Dimethylpiperazine (trans) [chembk.com]

- 6. trans-2,5-ジメチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

In-depth Technical Guide on the Safety and Handling of trans-2,5-Diethylpiperazine

Disclaimer

Introduction

trans-2,5-Diethylpiperazine is a substituted piperazine (B1678402) derivative. While its specific applications in drug development are not extensively documented in publicly available literature, substituted piperazines are a common scaffold in medicinal chemistry. Due to the limited availability of specific safety and toxicological data for this compound, a conservative approach to handling, storage, and disposal is imperative to ensure personnel safety and minimize environmental impact. This guide provides a framework for the safe handling of this compound in a research and development setting.

Hazard Identification and Classification

Detailed hazard classification for this compound is not widely available. However, based on the general properties of similar chemical structures (disubstituted piperazines), it should be handled as a substance with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled. In the absence of specific data, it is prudent to assume the compound is hazardous.

A Safety Data Sheet for this compound indicates that a chemical safety assessment is not available for this product.[1] Furthermore, it is stated that the toxicological and chemical properties have not been fully investigated.[1]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 6189-24-8 | [1] |

| Molecular Formula | C8H18N2 | N/A |

Note: N/A indicates that the data is not available from the searched sources.

Exposure Controls and Personal Protection

Given the lack of comprehensive toxicological data, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | A flame-retardant laboratory coat. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use. |

| Respiratory Protection | In the case of handling fine powders or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

Handling and Storage

Safe Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use in a well-ventilated area, preferably a fume hood.

-

Wash hands thoroughly after handling.

-

A Safety Data Sheet for the compound advises to wash hands thoroughly after handling.[1]

Storage Conditions

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up or absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Notify the appropriate safety personnel.

Disposal Considerations

All waste materials containing this compound should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Toxicological Information

A Safety Data Sheet for this compound explicitly states that no toxicology data is available for this product.[1] Therefore, it must be handled with the assumption that it is potentially toxic.

Experimental Protocols

Due to the lack of available research citing specific experimental use of this compound, detailed experimental protocols are not available. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide.

Visualizations

Safe Handling Workflow for this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe handling workflow for this compound.

References

An In-depth Technical Guide on the Crystal Structure of Piperazine Derivatives: A Case Study of trans-2,5-Dimethylpiperazine Dihydrochloride

Disclaimer: As of the latest literature review, detailed crystal structure data for trans-2,5-diethylpiperazine is not publicly available. This guide utilizes the well-documented crystal structure of the closely related analog, trans-2,5-dimethylpiperazine (B131708) dihydrochloride (B599025) , to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of the crystallographic characteristics of this class of compounds. The methodologies and data presentation formats are directly applicable to future studies on this compound.

Introduction

Piperazine (B1678402) and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry and solid-state conformation of these molecules, as determined by X-ray crystallography, are crucial for understanding their physicochemical properties, receptor binding, and ultimately, their therapeutic efficacy. This guide focuses on the crystal structure of trans-2,5-dimethylpiperazine dihydrochloride, a representative example that illustrates the common conformational features and intermolecular interactions of disubstituted piperazines. The trans configuration typically results in a stable chair conformation with the substituents in equatorial positions, which minimizes steric hindrance.

Crystallographic Data Summary

The crystal structure of trans-2,5-dimethylpiperazine dihydrochloride (C₆H₁₄N₂·2HCl) has been determined by X-ray diffractometer data. The key crystallographic parameters are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₁₆Cl₂N₂ |

| Formula Weight | 187.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.157 (6)[1] |

| b (Å) | 6.823 (5)[1] |

| c (Å) | 6.341 (5)[1] |

| α (°) | 90 |

| β (°) | 102.16 (10)[1] |

| γ (°) | 90 |

| Volume (ų) | 471.87[1] |

| Z | 2[1] |

| Calculated Density (g/cm³) | 1.32[1] |

| Measured Density (g/cm³) | 1.33[1] |

| Absorption Coefficient (μ) (cm⁻¹) | 6.20[1] |

| F(000) | 200[1] |

| R-factor | 0.057 for 543 reflections[1] |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-N | 1.503 (9)[1] |

| C-C (ring) | 1.534 (12)[1] |

| C-C-N | 108.7 (3)[1] |

| C-N-C | 112.4 (3)[1] |

| Average Torsion Angle | 58.9[1] |

| N-H···Cl | 3.07 - 3.08[1] |

| H···Cl | 2.00 - 2.01[1] |

| ∠N-H-Cl | 170 - 172[1] |

Molecular Conformation and Crystal Packing

The crystal structure analysis reveals that the trans-2,5-dimethylpiperazine ring adopts a nearly ideal puckered chair conformation.[1] The methyl groups are situated in the equatorial positions, which is the most energetically favorable arrangement. The molecules are located at crystallographically imposed centers of symmetry.[1] The crystal packing is dominated by strong N-H···Cl hydrogen bonds, which link the molecules into a three-dimensional network.[1]

Experimental Protocols

The determination of the crystal structure of piperazine derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections provide a detailed, generalized methodology based on the procedures reported for analogous compounds.

Synthesis and Crystallization

A common method for preparing salts of piperazine derivatives for crystallization involves the reaction of the free base with a corresponding acid. For instance, colorless single crystals of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate were obtained by dissolving trans-2,5-dimethylpiperazine in ethanol (B145695) and adding perchloric acid.[2] The mixture was stirred and allowed to evaporate at room temperature over a week to yield crystals suitable for X-ray diffraction.[2]

A similar approach can be applied for the synthesis of this compound salts. The choice of solvent and acid is critical and may require optimization to obtain high-quality single crystals.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). Data is collected at a low temperature (e.g., -150 °C) to minimize thermal vibrations.

-

Data Processing: The collected intensity data is corrected for Lorentz and polarization effects.[1] An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson and Fourier methods.[1] The structural model is then refined by least-squares techniques against F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference map but are often placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for the synthesis, crystallization, and structural determination of a substituted piperazine derivative.

Caption: Experimental workflow for crystal structure determination.

Signaling Pathway or Logical Relationship Diagram

While there are no signaling pathways directly related to the crystal structure itself, a logical diagram can illustrate the relationship between the molecular structure and its resulting crystallographic properties.

Caption: Relationship between molecular and crystal properties.

References

- 1. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of trans-2,5-Diethylpiperazine: A Methodological Whitepaper

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its prevalence in biologically active compounds. The stereochemistry and conformational landscape of substituted piperazines are critical determinants of their pharmacological profiles. This technical guide addresses the notable absence of dedicated theoretical studies on trans-2,5-diethylpiperazine, a compound of interest for its potential applications in drug design. In the absence of direct experimental or computational literature, this document serves as a comprehensive methodological proposal, outlining a robust workflow for the theoretical characterization of this molecule. By leveraging established quantum chemical methods, we present a blueprint for investigating its structural, energetic, and spectroscopic properties. For illustrative purposes, comparative data from studies on the closely related trans-2,5-dimethylpiperazine (B131708) are included.

Introduction to the Piperazine Core and the Subject Molecule

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions make it a versatile building block. The trans-2,5-disubstituted pattern, in particular, locks the piperazine ring into a chair conformation with the substituents in equatorial positions to minimize steric hindrance, a feature that can be exploited to achieve specific receptor binding geometries. This compound (C8H18N2, Mol. Wt: 142.25) is a valuable intermediate for the synthesis of various active pharmaceutical ingredients[1]. A thorough understanding of its conformational preferences, electronic structure, and spectroscopic signatures is paramount for rational drug design and development.

Proposed Computational Methodology: A Detailed Protocol

This section outlines a standard yet powerful computational workflow for the in-depth theoretical analysis of this compound.

Conformational Analysis

A comprehensive exploration of the potential energy surface is the foundational step. Due to the rotational freedom of the two ethyl groups, multiple conformers are expected.

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor. The piperazine ring will be set to a chair conformation with both ethyl groups in an equatorial orientation.

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers arising from the rotation of the C-C bonds of the ethyl groups. A molecular mechanics force field (e.g., MMFF94) is suitable for this initial, computationally inexpensive scan.

-

Quantum Mechanical Optimization and Frequency Calculation: The unique conformers identified will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d) basis set. The absence of imaginary frequencies in the output will confirm that each structure is a true local minimum.

Calculation of Molecular Properties

Once the equilibrium geometries of the conformers are established, a range of electronic and thermodynamic properties can be calculated.

Protocol:

-

Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations will be performed using a larger basis set, such as 6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometries.

-

Thermodynamic Properties: The output from the frequency calculations will be used to compute zero-point vibrational energies (ZPVE), thermal energies, enthalpies, and Gibbs free energies at a standard temperature (298.15 K). These values are crucial for determining the relative populations of conformers at thermal equilibrium.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: Gas-phase NMR chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Calculated shifts will be referenced against a standard (e.g., tetramethylsilane) calculated at the same level of theory.

-

Vibrational (IR) Spectroscopy: Infrared vibrational frequencies and intensities will be obtained from the frequency calculations. These theoretical spectra can be compared with experimental data to confirm the structure.

-

Expected Quantitative Data and Presentation

The computational protocols described above would yield a wealth of quantitative data. The following tables illustrate how this data should be structured for clarity and comparative analysis. The values presented for trans-2,5-dimethylpiperazine are sourced from existing literature to provide a tangible reference point.

Table 1: Geometric Parameters of the Piperazine Ring

| Parameter | trans-2,5-dimethylpiperazine (Experimental, X-ray)[2][3] | Proposed for this compound (Theoretical) |

| N-C bond length (Å) | 1.490 - 1.513 | To be calculated |

| C-C bond length (Å) | 1.484 - 1.514 | To be calculated |

| N-C-C bond angle (°) | 108.68 - 112.80 | To be calculated |

| C-N-C bond angle (°) | 109.15 - 113.54 | To be calculated |

Table 2: Predicted Relative Energies of Conformers

| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| Conformer 1 (Lowest Energy) | 0.00 | 0.00 | 0.00 | To be calculated |

| Conformer 2 | To be calculated | To be calculated | To be calculated | To be calculated |

| Conformer 3 | To be calculated | To be calculated | To be calculated | To be calculated |

| ... | ... | ... | ... | ... |

Table 3: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| N-H | To be calculated |

| Cα-H | To be calculated |

| Cβ-H (ring) | To be calculated |

| -CH₂- (ethyl) | To be calculated |

| -CH₃ (ethyl) | To be calculated |

| ¹³C NMR | |

| Cα (ring) | To be calculated |

| Cβ (ring) | To be calculated |

| -CH₂- (ethyl) | To be calculated |

| -CH₃ (ethyl) | To be calculated |

Visualizations of Theoretical Concepts and Workflows

Diagrams are indispensable for conveying complex relationships and processes in computational chemistry. The following are generated using the DOT language to illustrate key aspects of the proposed study.

Caption: Proposed computational workflow for theoretical analysis.

Caption: Conformational degrees of freedom in the subject molecule.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for the detailed characterization of this compound. The proposed computational experiments will provide fundamental insights into its conformational landscape, structural parameters, and spectroscopic properties. The resulting data will be invaluable for researchers in medicinal chemistry and drug development, enabling a more profound understanding of how this scaffold can be utilized in the design of novel therapeutic agents. The successful completion of these theoretical studies will fill a significant gap in the existing literature and provide a solid foundation for future experimental work, including synthesis, spectroscopic validation, and biological evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: NMR Spectroscopic Analysis of trans-2,5-Diethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2,5-Diethylpiperazine is a heterocyclic organic compound with a piperazine (B1678402) core substituted with two ethyl groups. The stereochemistry of these substituents significantly influences the molecule's conformation and reactivity, making its structural elucidation crucial for applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and stereochemistry of such molecules in solution. This application note provides a summary of the expected NMR spectral data for this compound and outlines a general protocol for its synthesis and NMR analysis.

Predicted NMR Spectral Data

The symmetry of the trans-isomer simplifies the expected NMR spectra. The piperazine ring in a chair conformation with diequatorial ethyl groups would lead to a specific set of signals.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | 1.5 - 2.5 | Broad Singlet | - |

| -CH- (piperazine ring) | 2.6 - 3.0 | Multiplet | - |

| -CH₂- (axial, piperazine ring) | 2.0 - 2.4 | Doublet of Doublets | ~10-12 (geminal), ~10-12 (axial-axial) |